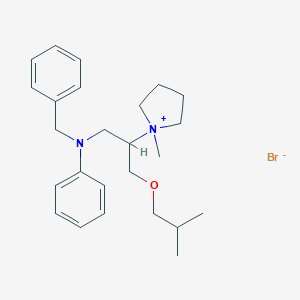
SNDDYCQJMICBCK-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNDDYCQJMICBCK-UHFFFAOYSA-M is a complex organic compound belonging to the class of quaternary ammonium salts. This compound is characterized by its pyrrolidinium core, which is a five-membered nitrogen-containing ring, and various substituents that contribute to its unique chemical properties. The presence of a bromide ion as a counterion further defines its chemical behavior and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SNDDYCQJMICBCK-UHFFFAOYSA-M typically involves multiple steps:
Formation of the Pyrrolidinium Core: The initial step involves the synthesis of the pyrrolidinium ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl group and the (2-methylpropoxy)methyl group is usually carried out through nucleophilic substitution reactions. Common reagents include methyl iodide and 2-methylpropyl bromide.
Amine Functionalization: The phenyl(phenylmethyl)amino group is introduced via reductive amination, where a suitable amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidinium ring with a bromide source, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Secondary or primary amines.
Substitution: Hydroxylated or cyanated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.
Biology
In biological research, it serves as a model compound for studying the interactions of quaternary ammonium salts with biological membranes and proteins.
Medicine
Industry
Industrially, it is used in the synthesis of other complex organic molecules and as an additive in various formulations to improve stability and solubility.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to membrane disruption and cell lysis. In enzymatic systems, it can act as an inhibitor by binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium Bromide: Another quaternary ammonium salt with a simpler structure.
Benzalkonium Chloride: A well-known antimicrobial agent with a similar mode of action.
Cetyltrimethylammonium Bromide: Used in various industrial and research applications.
Uniqueness
SNDDYCQJMICBCK-UHFFFAOYSA-M is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
103424-99-3 |
|---|---|
Formule moléculaire |
C25H37BrN2O |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
InChI |
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
SMILES canonique |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Synonymes |
11888CERM CERM 11888 CERM-11888 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















